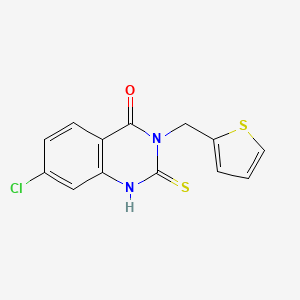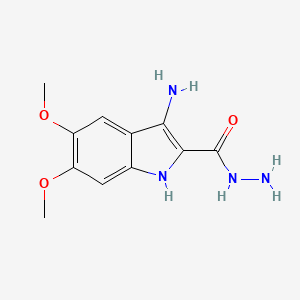
5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This particular compound is characterized by the presence of a pyridinylmethyl group and a methyl group attached to a dihydrothiazole ring. The interest in such compounds is often due to their potential biological activities and their use as building blocks in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in various studies. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which suggests a metal-free approach and short reaction times for such processes . Another study reported the synthesis of 5-arylazothiazoles and related compounds through reactions involving hydrazonoyl halides and active methylene compounds, indicating the versatility of thiazole derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be quite complex, with the possibility of dynamic tautomerism and divalent N(I) character as shown in a study of N-(pyridin-2-yl)thiazol-2-amine . This complexity is due to the competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, which influences the electron distribution and the overall properties of the molecule. Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound in biological systems.
Chemical Reactions Analysis
Thiazole derivatives are known to participate in various chemical reactions. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved cyclization reactions, indicating that thiazole compounds can undergo ring closure to form more complex structures . Additionally, the formation of Schiff bases from 3-aminothiazolidin-4-ones suggests that thiazole derivatives can engage in condensation reactions with aldehydes . These reactions are important for the further functionalization of the thiazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as the pyridinylmethyl and methyl groups can affect the compound's solubility, acidity, and stability. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important parameter for understanding the compound's behavior in different pH environments . Moreover, the antimicrobial activity observed in some thiazole derivatives against various bacterial and fungal strains, as well as against M. tuberculosis, highlights the potential of these compounds in therapeutic applications .
科学的研究の応用
Antimicrobial Activity
5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine and similar compounds have been investigated for their antimicrobial properties. Abdelhamid et al. (2010) synthesized a series of compounds containing the thiazole moiety, including derivatives similar to this compound, and tested their antimicrobial activity. The results indicated potential applications in combating various microorganisms (Abdelhamid, A., Abdelall, E. K. A., Abdel-Riheem, N. A., & Ahmed, S., 2010).
Chemical Functional Unit in Therapeutics
The compound has been identified as a versatile chemical functional unit present in many therapeutically important species. Bhatia et al. (2013) analyzed its quantum chemical properties, indicating its relevance in the development of therapeutic agents. This study highlights its dynamic tautomerism and divalent N(I) character, important factors in drug design (Bhatia, S., Malkhede, Y. J., & Bharatam, P., 2013).
Solvatochromic Behavior
The compound's derivatives have been studied for their solvatochromic behavior. Modi and Patel (2013) synthesized and characterized novel bisheteroaryl bisazo dyes containing derivatives of this compound, evaluating their color properties in different solvents. This research has implications for the development of colorimetric sensors and dyes (Modi, V. P., & Patel, H. S., 2013).
Heterocyclic Derivative Synthesis
The compound is also significant in the synthesis of various heterocyclic derivatives. Dani et al. (2013) explored the synthesis and characterization of thiadiazol derivatives, demonstrating the compound's utility in creating complex molecular structures with potential applications in various chemical industries (Dani, R., Bharty, M. K., Kushawaha, S. K., Paswan, S., Prakash, O., Singh, R., & Singh, N. K., 2013).
Antibacterial Evaluation
Etemadi et al. (2016) conducted a study on derivatives of this compound, focusing on their antibacterial efficacy. This research provides insights into the potential use of these compounds in developing new antibacterial agents (Etemadi, Y., Shiri, A., Eshghi, H., Akbarzadeh, M., Saadat, K., Mozafari, S., Beyzaei, H., & Moghaddam‐manesh, M., 2016).
特性
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8-6-12-10(14-8)13-7-9-2-4-11-5-3-9/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDIPTGKMXNOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)
![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)
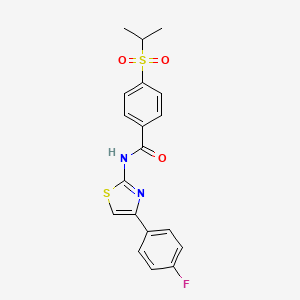

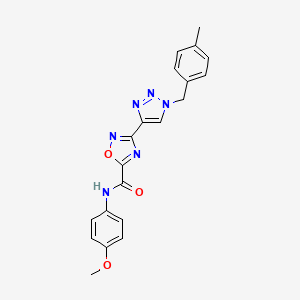
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)


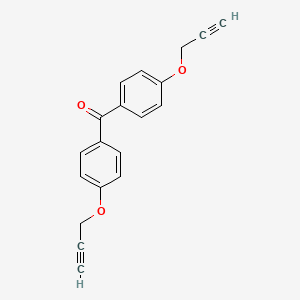
![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)
![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

